molecular formula C24H22N4O3S2 B3294274 N-(3-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)benzenesulfonamide CAS No. 886891-60-7

N-(3-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)benzenesulfonamide

Cat. No. B3294274
CAS RN: 886891-60-7
M. Wt: 478.6 g/mol
InChI Key: HGPLFEUJDYXBAZ-UHFFFAOYSA-N
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Description

“N-(3-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)benzenesulfonamide” is a chemical compound that has been studied for its potential anti-inflammatory properties . It is a derivative of benzothiazole, a heterocyclic compound with a bicyclic structure, which consists of the fusion of benzene and thiazole .


Synthesis Analysis

The compound was synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of the compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride .

Scientific Research Applications

Antibacterial Activity

Benzothiazole derivatives, including the compound , have been found to have significant antibacterial activity . For instance, Cu(II) and Hg(II) complexes of N-(benzothiazol-2-yl)benzamide (a similar compound) have been prepared and shown to have antibacterial activity against Staphylococcus Epidermidis, Staphylococcus aureus, E. Coli, and Citrobacter Freundii .

Antimicrobial Drugs

Benzothiazole derivatives serve as antimicrobial drugs . They are effective against a variety of infections and are used in the treatment of various diseases.

Diuretic Drugs

Some benzothiazole derivatives are used as diuretic drugs . They help increase the amount of urine produced by the body, helping to remove excess water and salt.

Anticonvulsants

Certain benzothiazole derivatives are used as anticonvulsants . They help prevent or reduce the severity of epileptic fits or other convulsions.

Dermatological Drugs

Benzothiazole derivatives are used in dermatological drugs . They are used to treat a variety of skin conditions.

Anticancer Agents

Benzothiazole derivatives are used as anticancer agents . They have been found to inhibit the growth of certain types of cancer cells.

Anti-inflammatory Agents

Benzothiazole derivatives are used as anti-inflammatory agents . They help reduce inflammation and swelling.

Antihypertensive Agents

Some benzothiazole derivatives are used as antihypertensive agents . They help lower high blood pressure.

Mechanism of Action

While the exact mechanism of action of this compound is not specified in the available literature, it has been evaluated for its anti-inflammatory activity. Some compounds in the series demonstrated excellent COX-2 SI values and showed inhibition of albumin denaturation .

Future Directions

The compound and its derivatives have shown potential in the field of medicinal chemistry due to their anti-inflammatory properties . Further studies could explore these properties in more depth, potentially leading to the development of new therapeutic agents.

properties

IUPAC Name

N-[3-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3S2/c29-23(18-7-6-8-19(17-18)26-33(30,31)20-9-2-1-3-10-20)27-13-15-28(16-14-27)24-25-21-11-4-5-12-22(21)32-24/h1-12,17,26H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPLFEUJDYXBAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)C4=CC(=CC=C4)NS(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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